

A Comparative Guide to Tautomerism and Polymorphism: A Case Study Approach

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Compound of Interest

Compound Name: **4-Hydroxynicotinic acid**

Cat. No.: **B1198600**

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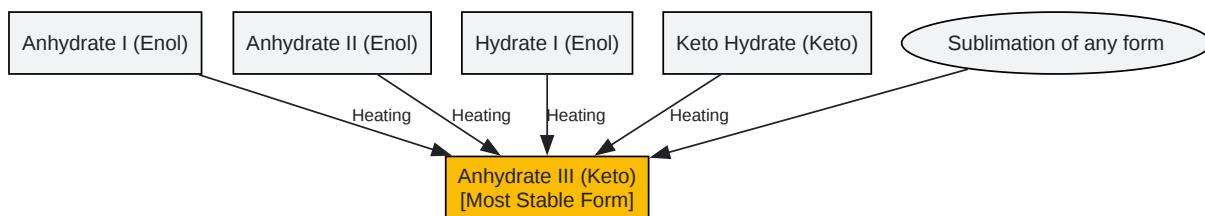
An Important Clarification on "4-HNA": The abbreviation "4-HNA" can refer to two distinct chemical compounds: 4-hydroxy-2-nonenal, a reactive aldehyde involved in oxidative stress and more commonly abbreviated as 4-HNE, and **4-hydroxynicotinic acid**, a derivative of niacin. Scientific literature extensively documents the existence of tautomers in different crystal polymorphs for **4-hydroxynicotinic acid**. In contrast, while 4-hydroxy-2-nonenal exhibits tautomerism, its solid-state polymorphism is not a primary focus of research.

This guide will first describe the tautomerism of 4-hydroxy-2-nonenal (4-HNE). It will then provide a detailed comparative study of the well-characterized tautomeric polymorphs of **4-hydroxynicotinic acid**, for which substantial experimental data exists.

Part 1: Tautomerism of 4-hydroxy-2-nonenal (4-HNE)

4-hydroxy-2-nonenal (4-HNE) is an α,β -unsaturated hydroxyaldehyde produced during the lipid peroxidation of ω -6 polyunsaturated fatty acids.^[1] It is a highly reactive molecule that can exist in equilibrium between its open-chain aldehyde form and a more stable cyclic hemiacetal form. This type of isomerism is known as ring-chain tautomerism.^{[2][3]} The formation of the cyclic hemiacetal occurs through an intramolecular reaction where the hydroxyl group attacks the aldehyde carbonyl carbon.^[2]

The Michael adducts formed from the reaction of 4-HNE with proteins exist almost exclusively in the cyclic hemiacetal form.^[4] This cyclization is a critical aspect of its biological activity and stability.



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